4-Benzofuranmethanol
CAS No.: 173470-67-2
Cat. No.: VC0221949
Molecular Formula: C9H8O2
Molecular Weight: 148.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 173470-67-2 |
---|---|
Molecular Formula | C9H8O2 |
Molecular Weight | 148.16 |
IUPAC Name | cyclopenta[b]pyran-2-ylmethanol |
Standard InChI | InChI=1S/C9H8O2/c10-6-8-5-4-7-2-1-3-9(7)11-8/h1-5,10H,6H2 |
SMILES | C1=CC2=CC=C(OC2=C1)CO |
Canonical SMILES | C1=CC2=CC=C(OC2=C1)CO |
Introduction
Chemical Identity and Structure
4-Benzofuranmethanol (also known as (benzofuran-4-yl)methanol) is an organic compound featuring a fused benzene and furan ring system with a hydroxymethyl group (-CH₂OH) attached at the 4-position. This compound demonstrates the characteristic properties of both benzofuran moieties and primary alcohols.
Structural Features
The benzofuran core consists of a benzene ring fused with a furan ring, creating a bicyclic heterocyclic system. The methanol group at position 4 extends from the benzene portion of the ring system, offering a reactive functional group for further modifications. This specific positional arrangement contributes to its unique chemical reactivity and potential biological functions compared to other positional isomers such as Benzofuran-6-ylmethanol.
Basic Properties
While specific physical data for 4-Benzofuranmethanol is limited in the provided search results, its properties can be reasonably extrapolated from related benzofuran derivatives. The compound likely exists as a crystalline solid at room temperature with moderate solubility in organic solvents such as dichloromethane, chloroform, and ethanol, but limited solubility in water.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 4-Benzofuranmethanol can be approached through several methodological strategies based on established procedures for related benzofuran derivatives.
Alternative Methods
Another potential approach could involve the cyclization of suitably substituted o-hydroxyacetophenones under basic conditions, drawing from the general synthetic routes used for benzofuran derivatives such as (2,3-Dihydrobenzofuran-4-yl)methanol. The intramolecular Wittig reaction, which has been employed in the synthesis of benzofuran from phenol via 2-ethylbenzofuran, represents an additional synthetic strategy that could be adapted for 4-Benzofuranmethanol production .
Laboratory Synthesis Conditions
Laboratory synthesis typically involves controlled reaction environments with precise temperature regulation, often requiring inert gas atmospheres (such as argon) to prevent unwanted side reactions. For example, the synthesis of benzofuran derivatives often employs temperatures ranging from 0°C to 120°C depending on the specific reaction step .
Chemical Reactivity Profile
Functional Group Reactivity
The hydroxymethyl group in 4-Benzofuranmethanol provides a versatile handle for various chemical transformations:
Oxidation Reactions
The primary alcohol function can undergo oxidation to yield the corresponding aldehyde or carboxylic acid, similar to the reactivity observed in related benzofuran derivatives. Common oxidizing agents would include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution Reactions
The hydroxyl group could participate in substitution reactions to form various derivatives, including ethers, esters, and halides. These transformations would enhance the diversity of 4-Benzofuranmethanol derivatives for potential pharmaceutical applications.
Benzofuran Ring Modifications
The benzofuran ring itself can undergo various electrophilic substitution reactions, providing additional sites for structural modifications. The reactivity pattern would be influenced by the electron-donating effect of the hydroxymethyl group at the 4-position.
Stability Considerations
4-Benzofuranmethanol is likely stable under normal laboratory conditions but may be sensitive to strong oxidizing agents, which could affect the hydroxymethyl group. The compound would require storage in a cool, dry environment, protected from light to prevent potential oxidation of the primary alcohol function.
Biological Activity and Applications
Antitumor Activity
Benzofuran derivatives have demonstrated significant antitumor properties. For instance, studies with structurally similar compounds like (2,3-Dihydrobenzofuran-4-yl)methanol have shown inhibitory effects on cancer cell proliferation. The specific substitution pattern in 4-Benzofuranmethanol might confer unique interactions with biological targets involved in cancer cell growth regulation.
Antimicrobial Properties
The benzofuran scaffold is associated with antimicrobial activities, suggesting that 4-Benzofuranmethanol might possess antibacterial or antifungal properties. These potential activities would likely stem from the compound's ability to interact with essential microbial enzymes or cellular components.
Antioxidant Effects
Benzofuran derivatives often exhibit antioxidant properties, potentially reducing oxidative stress by scavenging free radicals. The hydroxymethyl group at the 4-position might contribute to these antioxidative effects through hydrogen donation mechanisms.
Research Applications
4-Benzofuranmethanol serves as a valuable intermediate in organic synthesis, particularly in the development of more complex benzofuran-based compounds with enhanced biological activities. Its utility in medicinal chemistry is underscored by the diverse biological activities associated with the benzofuran scaffold.
Comparative Analysis with Related Benzofuran Derivatives
Understanding 4-Benzofuranmethanol in the context of related compounds provides valuable insights into its unique properties and potential applications.
Structural Comparisons
The positional isomerism in benzofuran derivatives significantly influences their chemical and biological properties. The following table compares key features of 4-Benzofuranmethanol with related benzofuran derivatives:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Properties |
---|---|---|---|---|
4-Benzofuranmethanol | C₉H₈O₂ | 148.16 | Hydroxymethyl group at 4-position | Potential intermediate for pharmaceutical synthesis |
Benzofuran-6-ylmethanol | C₉H₈O₂ | 148.16 | Hydroxymethyl group at 6-position | Different positional reactivity |
(2,3-Dihydrobenzofuran-4-yl)methanol | C₉H₁₀O₂ | 150.18 | Saturated furan ring with hydroxymethyl at 4-position | Documented antitumor properties |
(6-Benzyloxy-benzofuran-2-yl)-methanol | C₁₆H₁₄O₃ | 254.28 | Complex substitution pattern with benzyloxy at 6-position | Enhanced lipophilicity, potential anti-cancer activity |
Reactivity Differences
The position of the hydroxymethyl group significantly affects the reactivity patterns of these compounds. In 4-Benzofuranmethanol, the substituent at position 4 influences the electron distribution within the benzofuran ring differently compared to its positional isomers, potentially leading to distinct reaction selectivity.
For instance, the preparation of benzofuran-4-yl trifluoromethanesulfonate involves the reaction of benzofuran-4-ol with trifluoroacetic anhydride in the presence of DMAP and pyridine . This reaction pathway provides insights into the potential reactivity of the 4-position in the benzofuran ring system, which would be relevant to understanding 4-Benzofuranmethanol's chemistry.
Synthetic Applications in Complex Molecule Synthesis
Role as Synthetic Intermediate
4-Benzofuranmethanol can serve as a valuable building block in the synthesis of more complex molecules, particularly those with pharmaceutical potential. The hydroxymethyl group provides a convenient handle for introducing various functionalities through established synthetic transformations.
Applications in Heterocyclic Chemistry
The benzofuran core of 4-Benzofuranmethanol represents an important heterocyclic scaffold in medicinal chemistry. Researchers have utilized benzofuran derivatives in the development of new therapeutic agents, leveraging the diverse biological activities associated with this heterocyclic system.
In synthetic methodologies for benzofuranones and benzofurans, specific reaction conditions have been established that could be adapted for 4-Benzofuranmethanol derivatives. For example, the use of Lewis acids like AlCl₃ and protic acids such as TFA has been shown to facilitate certain transformations of benzofuran compounds .
Future Research Directions
Structure-Activity Relationship Studies
Further investigation into the structure-activity relationships of 4-Benzofuranmethanol and its derivatives would provide valuable insights for drug design. Systematic modifications of the hydroxymethyl group and substitutions at other positions of the benzofuran ring could yield derivatives with enhanced biological activities.
Exploration of Novel Synthetic Routes
The development of efficient, scalable synthetic routes for 4-Benzofuranmethanol production represents an important area for future research. Green chemistry approaches that minimize the use of hazardous reagents and reduce waste generation would be particularly valuable for industrial applications.
Expansion of Biological Activity Profiling
Comprehensive screening of 4-Benzofuranmethanol and its derivatives against various biological targets would help identify specific therapeutic applications. The investigation of mechanisms underlying any observed biological activities would further enhance the compound's utility in drug development.
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